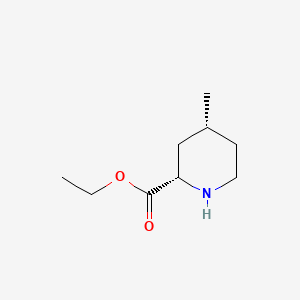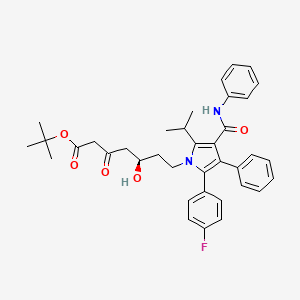
Dabigatran Etexilate N-Oxide Inner Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor . Dabigatran etexilate is available in both oral pellet and capsule form . It is used for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days .
Molecular Structure Analysis
Dabigatran Etexilate N-Oxide has a complex molecular structure. A dabigatran etexilate molecule and four water molecules form a large ring structure, and intra-molecular hydrogen bonds contribute to the formation of a stable molecule in the unit cell .Physical And Chemical Properties Analysis
Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration .Applications De Recherche Scientifique
Pharmacokinetics and Renal Impairment : A study by Stangier et al. (2010) found that renal impairment affects the pharmacokinetics of Dabigatran, indicating a need for dose adjustments in patients with renal dysfunction.
Stroke Prevention in Atrial Fibrillation : Research by Huisman et al. (2012) highlighted the effectiveness of Dabigatran Etexilate in preventing stroke in patients with atrial fibrillation, offering practical advantages over traditional anticoagulants.
Specific Antidote Development : A study by Schiele et al. (2013) focused on the development of a specific antidote for Dabigatran, which is crucial for managing emergency procedures in patients taking the drug.
Orthopedic Surgery Applications : A trial by Eriksson et al. (2005) demonstrated the efficacy of Dabigatran Etexilate in preventing thromboembolic events following orthopedic surgery.
Chronic Kidney Disease and Dosage : Research by Kooiman et al. (2016) explored the pharmacokinetics and pharmacodynamics of Dabigatran in patients with severe chronic kidney disease, highlighting the importance of dose adjustment.
Pharmacokinetic/Pharmacodynamic Profile : A study by Stangier (2008) provided insights into the predictable pharmacokinetic and pharmacodynamic profile of Dabigatran, supporting its use in various thromboembolic disorders.
Mechanical Valve Thrombosis : Research by Price et al. (2012) highlighted the potential risks associated with the use of Dabigatran in patients with mechanical valve thrombosis.
Interpretation of Coagulation Assays : A paper by Ryn et al. (2010) discussed the interpretation of various coagulation assays in the presence of Dabigatran, which is crucial for clinical decision-making.
Comparative Efficacy and Safety : Studies by Burness & McKeage (2012) and Sanford & Plosker (2012) compared the efficacy and safety of Dabigatran Etexilate with other anticoagulants in orthopedic surgery.
P-Glycoprotein Profiling : Research by Ishiguro et al. (2014) and Kishimoto et al. (2014) delved into the P-glycoprotein-mediated efflux of Dabigatran Etexilate, which is important for understanding drug interactions.
Nanobiosensor Development : A study by Johani et al. (2018) aimed at developing a nanobiosensor for direct measurement of Dabigatran Etexilate, indicating advancements in monitoring drug levels.
Safety in Cerebral Venous Thrombosis : Research by Ferro et al. (2019) assessed the safety and efficacy of Dabigatran compared to warfarin in patients with cerebral venous thrombosis.
Specialty Coagulation Assays : A study by Adcock et al. (2013) evaluated the effect of Dabigatran on specialized coagulation assays, which is crucial for accurate diagnosis and treatment planning.
Pharmacokinetic Profile in Surgery Patients : Research by Stangier et al. (2005) examined the pharmacokinetic profile of Dabigatran Etexilate in patients undergoing total hip replacement.
Periprocedural Management : A paper by Watanabe et al. (2011) discussed the management of patients on Dabigatran Etexilate treatment during procedures, which is vital for minimizing risks.
Safety And Hazards
Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Orientations Futures
Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .
Propriétés
Numéro CAS |
1381757-44-3 |
|---|---|
Nom du produit |
Dabigatran Etexilate N-Oxide Inner Salt |
Formule moléculaire |
C34H41N7O6 |
Poids moléculaire |
643.73 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

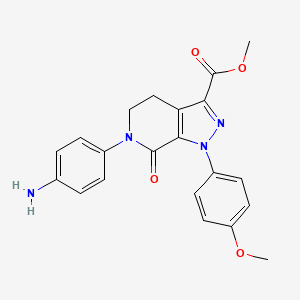
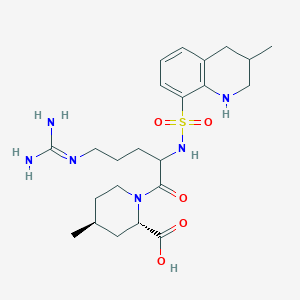
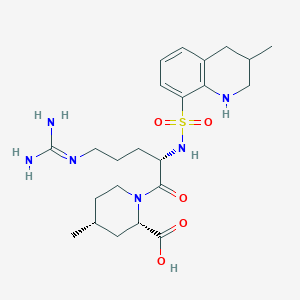
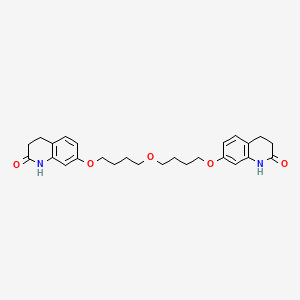
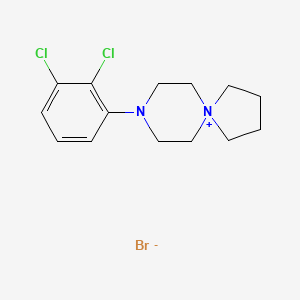
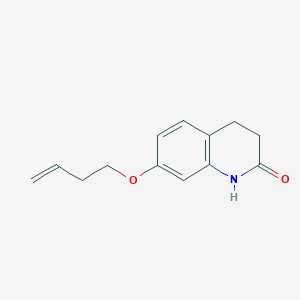
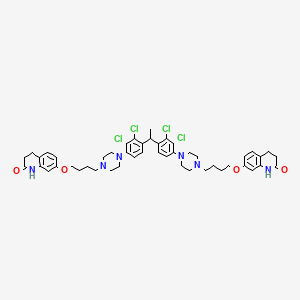
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
